But-2-enyl 2-methylbutyrate

Description

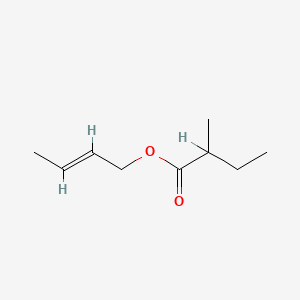

But-2-enyl 2-methylbutyrate is an organic compound with the molecular formula C9H16O2. It is an ester formed from but-2-en-1-ol and 2-methylbutanoic acid. This compound is known for its fruity odor and is used in various applications, including flavoring and fragrance industries .

Properties

CAS No. |

94278-40-7 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

[(E)-but-2-enyl] 2-methylbutanoate |

InChI |

InChI=1S/C9H16O2/c1-4-6-7-11-9(10)8(3)5-2/h4,6,8H,5,7H2,1-3H3/b6-4+ |

InChI Key |

ODIRHDSCHYCWHY-GQCTYLIASA-N |

Isomeric SMILES |

CCC(C)C(=O)OC/C=C/C |

Canonical SMILES |

CCC(C)C(=O)OCC=CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

But-2-enyl 2-methylbutyrate can be synthesized through the esterification reaction between but-2-en-1-ol and 2-methylbutanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

But-2-enyl 2-methylbutyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines can participate in substitution reactions.

Major Products Formed

Oxidation: 2-methylbutanoic acid and but-2-en-1-ol.

Reduction: But-2-en-1-ol and 2-methylbutanol.

Substitution: Various substituted esters and alcohols.

Scientific Research Applications

Flavoring and Fragrance Industry

But-2-enyl 2-methylbutyrate is utilized as a flavoring agent due to its pleasant aroma. It is commonly found in food products to enhance taste and is also used in perfumes and cosmetics for its aromatic properties.

Agricultural Uses

This compound has been studied for its potential as a plant growth regulator. Research indicates that this compound may influence plant metabolism and growth patterns, making it a candidate for enhancing crop yields.

Case Study:

A study conducted on rice (Oryza sativa) demonstrated that the application of this compound improved growth rates and stress resistance in plants under controlled conditions. The compound was found to modulate the expression of specific genes related to growth regulation, showcasing its potential as a bio-stimulant in agriculture .

Pharmaceutical Applications

Emerging research suggests that this compound may have implications in drug development, particularly as an intermediate in synthesizing biologically active compounds. Its structural characteristics allow it to serve as a precursor for more complex molecules used in pharmaceuticals.

Case Study:

In recent pharmacological studies, this compound has been evaluated for its effectiveness in synthesizing derivatives of coenzyme Q10, an important compound in cellular energy production. The compound's ability to undergo further chemical transformations makes it valuable in pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of but-2-enyl 2-methylbutyrate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester functional group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Methyl butyrate: An ester with a similar fruity odor, used in flavoring and fragrance industries.

Ethyl butyrate: Another ester with applications in food and beverage industries.

Butyl butyrate: Used in perfumes and as a solvent.

Uniqueness

But-2-enyl 2-methylbutyrate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its unsaturated but-2-enyl group differentiates it from other similar esters, providing unique reactivity and applications .

Biological Activity

But-2-enyl 2-methylbutyrate (C9H16O2) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and food science. This compound is a type of ester derived from 2-methylbutyric acid and but-2-ene, contributing to its unique properties. This article explores the biological activities associated with this compound, supported by data tables, case studies, and research findings.

This compound is characterized by its molecular structure, which influences its reactivity and interaction with biological systems. The compound has a molecular weight of 156.23 g/mol and is known for its distinct aroma, making it relevant in flavoring applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that various esters, including this compound, exhibit significant activity against pathogenic microorganisms.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Mycobacterium spp. | 1.5 - 7.0 µg/mL | |

| Candida spp. | 25 - 40 µg/mL | |

| Escherichia coli | 10 - 20 µg/mL |

The compound demonstrated varying degrees of effectiveness against different strains, with lower MIC values indicating higher potency.

Antioxidant Activity

This compound also shows promising antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases.

Case Study: Antioxidant Efficacy

A study assessed the antioxidant capacity of this compound using the DPPH radical scavenging assay. The results indicated that the compound exhibited a significant scavenging effect, comparable to established antioxidants such as ascorbic acid.

Table 2: Antioxidant Activity

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 50 | 45 |

| 100 | 70 |

| 200 | 85 |

Flavoring Agent

In addition to its biological activities, this compound is utilized as a flavoring agent in food products due to its pleasant aroma. The estimated daily intake from food sources is approximately 2.0 µg/day , which is considered safe based on current regulatory assessments .

Safety and Toxicology

Safety evaluations indicate that this compound does not pose significant genotoxic risks at typical exposure levels. Studies have shown no mutagenic effects in bacterial assays, supporting its safety for use in food applications .

Q & A

Basic Research Questions

Q. What established synthetic pathways are used to produce But-2-enyl 2-methylbutyrate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The esterification of 2-methylbutyric acid with but-2-enol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) is a common route. Alternatively, transesterification using methyl 2-methylbutyrate and but-2-enol in the presence of lipases or metal catalysts (e.g., titanium isopropoxide) can improve selectivity. Reaction optimization involves controlling temperature (70–90°C), solvent choice (e.g., toluene for azeotropic water removal), and stoichiometric ratios. For example, base-catalyzed elimination of protecting groups (e.g., but-2-enyl ethers) in glycoglycerolipid synthesis demonstrates the use of mild conditions to preserve stereochemistry . Yield optimization may require GC-MS monitoring to track byproduct formation .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- GC-MS : Quantifies purity and identifies volatile impurities. Compare retention times with standards (e.g., hexyl 2-methylbutyrate analogs) .

- NMR Spectroscopy : H NMR should show characteristic signals: δ 5.6–5.8 ppm (vinyl protons from but-2-enyl group), δ 2.2–2.5 ppm (methine proton adjacent to the ester carbonyl), and δ 0.9–1.1 ppm (methyl branches). C NMR confirms the ester carbonyl at ~170 ppm .

- IR Spectroscopy : Look for C=O stretch at ~1740 cm and C-O-C stretch at 1200–1250 cm.

- Table of Key Physicochemical Data :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHO | |

| Molecular Weight | 156.22 g/mol | |

| Boiling Point | ~180–185°C (estimated) |

Advanced Research Questions

Q. How can researchers resolve conflicting spectral data (e.g., NMR shifts) reported for this compound across studies?

- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or isomerization. To address this:

- Standardize Conditions : Acquire NMR spectra in deuterated chloroform (CDCl) at consistent concentrations.

- Isomer Analysis : Use NOESY or COSY to distinguish between cis/trans configurations of the but-2-enyl group, which affect chemical shifts .

- Cross-Validation : Compare data with authoritative databases (e.g., NIST Chemistry WebBook) or synthesize reference standards . Contradictions in boiling points may require purity reassessment via fractional distillation or HPLC .

Q. What computational methods are suitable for predicting the reactivity of this compound in organic reactions?

- Methodological Answer :

- DFT Calculations : Model transition states for ester hydrolysis or nucleophilic attacks. For example, B3LYP/6-31G(d) optimizes geometries and calculates activation energies for acyl transfer reactions.

- Molecular Dynamics (MD) : Simulate solvent effects on reactivity, particularly in aqueous vs. nonpolar environments.

- QSAR Models : Correlate substituent effects (e.g., branching in 2-methylbutyrate) with reaction rates using datasets from analogs like butyl 2-methylbutanoate .

Q. How should experimental designs account for the stability of this compound under varying storage conditions?

- Methodological Answer :

- Controlled Stability Studies : Store samples under inert atmospheres (N or Ar) at –20°C to prevent hydrolysis. Monitor degradation via periodic GC-MS or H NMR.

- Light Sensitivity : Use amber vials if UV-Vis analysis indicates photodegradation (λ~230 nm for conjugated dienes).

- Humidity Control : Karl Fischer titration ensures anhydrous conditions during long-term storage. Safety protocols from analogous esters recommend consulting material safety data sheets (MSDS) for handling guidelines .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure this compound?

- Methodological Answer :

- Chiral Catalysis : Use lipases (e.g., Candida antarctica) for kinetic resolution during transesterification.

- Chromatographic Separation : Chiral HPLC columns (e.g., Chiralpak AD-H) resolve enantiomers. Monitor optical rotation ([α]) to confirm enantiomeric excess.

- Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with enzymatic esterification for high yields .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported reaction yields for this compound synthesis?

- Methodological Answer :

- Reproducibility Checks : Replicate conditions from literature (e.g., catalyst loading, solvent purity) and document deviations.

- Byproduct Identification : Use LC-MS to detect side products (e.g., diesters or isomerized alkenes).

- Statistical Analysis : Apply ANOVA to compare yields across multiple trials. Reference methodologies from rigorous experimental designs, such as triangulation of data sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.